N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H11BrClN3O4 and its molecular weight is 412.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.96215 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Applications
Research has demonstrated that derivatives of hydrazinecarboxamide, such as N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, show promise in anticancer and antioxidant activities. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, including HeLa, IMR-32, and MCF-7, using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The studies indicate that substitutions with different halides at specific positions can enhance their anticancer and antioxidant properties, suggesting a potential role in developing therapeutic agents for conditions such as cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).
Antimicrobial and Antifungal Applications
Novel syntheses have led to the creation of compounds with significant antimicrobial and antifungal activities. For instance, multi-component one-pot synthesis techniques have been employed to develop derivatives that exhibit potent antibacterial and antifungal properties. Such research underscores the utility of these compounds in addressing microbial and fungal infections, which are of considerable interest in pharmaceutical sciences and could lead to the development of new classes of antimicrobial and antifungal agents (El‐Emary & Abd El-Mohsen, 2012).
Analgesic Applications
The synthesis of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety has been explored for their potential analgesic activity. These studies involve the preparation of compounds through various chemical reactions and their subsequent evaluation for pain-relieving properties. Such research contributes to the ongoing search for more effective and safer analgesics, highlighting the versatility of N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide derivatives in medicinal chemistry applications (Saad, Osman, & Moustafa, 2011).
Anti-Inflammatory Applications
Compounds derived from hydrazinecarboxamide have also been studied for their anti-inflammatory activity. Research focusing on indolyl azetidinones, for example, has led to the development of compounds that show potential in treating inflammation. These findings are significant for the pharmaceutical industry, as there is a continuous demand for new anti-inflammatory agents with fewer side effects and improved efficacy (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O4/c16-8-1-3-11(17)10(5-8)14(21)19-20-15(22)18-9-2-4-12-13(6-9)24-7-23-12/h1-6H,7H2,(H,19,21)(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEARROCWQXMVFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NNC(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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